molecular formula C11H13N3 B1593808 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 91331-68-9

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1593808
CAS No.: 91331-68-9
M. Wt: 187.24 g/mol
InChI Key: KZPZKAVOPDSURE-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This compound is characterized by its pyrazolyl ring structure, which is substituted with a methyl group and a 2-methylphenyl group

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the pyrazolyl ring structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazolyl derivatives.

Comparison with Similar Compounds

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is structurally similar to other pyrazolyl derivatives, such as 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and 2-methylphenylhydrazine. its unique substitution pattern and molecular structure contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other pyrazolyl derivatives may not be as effective.

List of Similar Compounds

  • 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • 2-methylphenylhydrazine

  • 3-methyl-1H-pyrazole-5-carboxylic acid

  • 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPZKAVOPDSURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354533
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91331-68-9
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminocrotonitrile (2.00 g, 24.4 mmol) was added to a stirred solution of (2-methylphenyl)hydrazine hydrochloride (3.67 g, 23.1 mmol) in 1 M hydrochloric acid (20 mL). The reaction was heated (100° C.) for 18 h and then cooled to rt. The solution was adjusted to pH>12 using 1 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane (3×20 mL), and then the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Flash chromatography of the residue over silica gel using 25-50% ethyl acetate/hexane afforded 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (3.97 g, 87%) as an orange oil. 1H NMR (300 MHz, acetone-d6) δ 7.29 (m, 4H), 5.32 (s, 1H), 2.12 (s, 3H), 2.08 (s, 3H); ES-MS m/z 188.2 (MH+), HPLC RT (min) 0.79.
Quantity
2 g
Type
reactant
Reaction Step One
Name
(2-methylphenyl)hydrazine hydrochloride
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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